molecular formula C6H9Cl2IN2 B13464669 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride

Cat. No.: B13464669
M. Wt: 306.96 g/mol
InChI Key: VYFMQEMAPZWRQO-UHFFFAOYSA-N
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Description

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is a dihydrochloride salt of a pyridine-derived amine. Its structure features a pyridine ring substituted with an iodine atom at the 6-position and a methanamine group (-CH₂NH₂) at the 3-position, with two hydrochloric acid molecules as counterions.

Properties

Molecular Formula

C6H9Cl2IN2

Molecular Weight

306.96 g/mol

IUPAC Name

(6-iodopyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H7IN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H

InChI Key

VYFMQEMAPZWRQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN)I.Cl.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride and structurally related dihydrochloride salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Key Features
This compound* C₆H₉Cl₂IN₂ ~306.8 6-Iodo, 3-methanamine Pyridine High molecular weight due to iodine
1-(2-Pyridin-3-ylphenyl)methanamine dihydrochloride C₁₂H₁₄Cl₂N₂ 257.16 Phenyl, 3-pyridinyl Pyridine Bulky aromatic substituents
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 5-Fluoro, ethoxy Pyridine Fluorine enhances electronegativity
1-(6-Methoxy-3-methylpyridin-2-yl)methanamine dihydrochloride C₈H₁₄Cl₂N₂O 225.1 6-Methoxy, 3-methyl Pyridine Electron-donating groups (methoxy)
[2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride C₁₀H₁₂Cl₃N₃ 288.58 2-Chloro, 6-imidazolyl Phenyl Dual heterocyclic (imidazole) system

*Hypothetical molecular formula and weight calculated based on structural analysis.

Functional Group and Property Insights

  • Iodine Substitution: The iodine atom in the target compound contributes to a significantly higher molecular weight (~306.8 g/mol) compared to analogs with fluorine (229.08 g/mol) or methoxy groups (225.1 g/mol).
  • Salt Formation : Like other dihydrochloride salts (e.g., ’s pyridine-thienyl derivatives), the target compound’s dihydrochloride form likely improves crystallinity and stability compared to the free base .
  • Stability Considerations : Iodinated compounds are prone to photodehalogenation or oxidative degradation under harsh conditions. This contrasts with fluorine-substituted analogs (), which exhibit greater stability due to C-F bond strength .

Research Findings and Implications

  • Structural Diversity : The substitution pattern on the pyridine ring (e.g., iodine vs. methoxy or fluorine) directly influences electronic properties, solubility, and reactivity. For instance, electron-withdrawing iodine may deactivate the pyridine ring toward electrophilic substitution compared to electron-donating methoxy groups .
  • Thermal Stability : Piperidine-based dihydrochlorides () exhibit stability in long-term storage, suggesting that the target compound’s stability may depend on its crystalline form and counterion interactions .
  • Regulatory and Commercial Aspects : highlights the importance of regulatory compliance for dihydrochloride salts in global markets, emphasizing the need for rigorous purity testing (e.g., ≥95% purity as in ) .

Biological Activity

1-(6-Iodopyridin-3-yl)methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 2763755-61-7
Molecular Formula C7H9Cl2N
Molecular Weight 206.06 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may act as a modulator of specific signaling pathways, influencing cellular responses.

Interaction with Biological Targets

Research indicates that this compound can bind to specific receptors, potentially affecting cellular processes such as proliferation and apoptosis. For instance, docking studies suggest that it may interact with the colchicine binding site on tubulin, which is crucial for cell cycle regulation .

Anti-inflammatory Effects

Preliminary investigations into structurally related compounds have shown promising anti-inflammatory activities. For example, certain derivatives were found to inhibit the release of pro-inflammatory cytokines in vitro, indicating that this compound may exhibit similar properties .

Case Studies

  • Cell Line Studies : In vitro studies involving HeLa and A549 cell lines demonstrated that derivatives of pyridine compounds could significantly reduce cell viability, suggesting that this compound might also possess similar antiproliferative effects.
  • Docking Simulations : Computational studies have indicated that the compound could effectively bind to key proteins involved in cancer progression and inflammation. The binding affinities observed in these simulations provide a basis for further experimental validation .

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